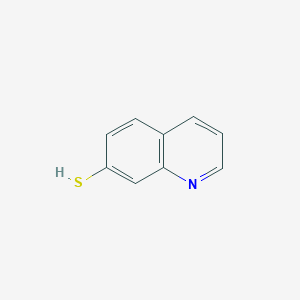

Quinoline-7-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-7-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRMLOXDZLPWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Mercaptoquinoline Isomers

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a profound understanding of molecular isomerism is not merely academic; it is a cornerstone of rational design and development. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic potential. Among these, 7-mercaptoquinoline presents a fascinating case study in tautomerism, a form of structural isomerism where isomers are in dynamic equilibrium. The subtle interplay of electronic and environmental factors dictates the predominant tautomeric form, which in turn governs the molecule's physicochemical properties, reactivity, and biological interactions.

This technical guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific inquiry itself. We will embark on a journey from the foundational principles of tautomerism to the sophisticated computational and experimental methodologies required to elucidate the thermodynamic landscape of 7-mercaptoquinoline isomers. As your guide, I will not only present protocols but also illuminate the rationale behind each step, drawing from established principles and field-proven insights to ensure both scientific rigor and practical applicability. Our objective is to equip you, the researcher, with the knowledge and tools to confidently navigate the isomeric complexities of 7-mercaptoquinoline and, by extension, other heterocyclic systems of interest.

The Isomeric Landscape of 7-Mercaptoquinoline: A Tale of Two Tautomers

7-Mercaptoquinoline, a derivative of the quinoline heterocyclic system, can exist in two primary tautomeric forms: the thiol form (7-quinolinethiol) and the thione form (quinoline-7(1H)-thione). This dynamic equilibrium, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the quinoline ring.

Caption: The thione-thiol tautomerism of 7-mercaptoquinoline.

The relative thermodynamic stability of these isomers is not an intrinsic, immutable property but is profoundly influenced by a delicate balance of several factors:

-

Aromaticity: The quinoline ring system is aromatic. The thiol form preserves the aromaticity of the quinoline ring, which is a significant stabilizing factor. In the thione form, the aromaticity of the pyridine ring is disrupted, which is energetically unfavorable.

-

Bond Energies: The relative strengths of the C=S and C=N double bonds versus the C-S and C-N single bonds, as well as the S-H and N-H bonds, play a crucial role in determining the overall energy of each tautomer.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding can stabilize specific conformations of the tautomers.

-

Solvent Effects: The polarity of the solvent can dramatically shift the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. It has been observed in related systems that polar solvents tend to favor the thione form.[1]

Unveiling Thermodynamic Stability: A Computational Chemistry Approach

Direct experimental measurement of the equilibrium constant between tautomers can be challenging, especially if one isomer is present in a very low population. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and reliable tool for predicting the relative thermodynamic stabilities of isomers.[2] By calculating the Gibbs free energy (G) of each tautomer, we can determine the position of the equilibrium and the relative populations of the isomers under different conditions.

The Gibbs free energy of tautomerization (ΔGtaut) is calculated as:

ΔGtaut = Gthione - Gthiol

A negative ΔGtaut indicates that the thione form is more stable, while a positive value signifies the thiol form is the thermodynamically preferred isomer.

The Causality Behind the Computational Protocol

The choice of computational methodology is critical for obtaining accurate and reliable results. Our protocol is designed to be a self-validating system, incorporating levels of theory and basis sets that have demonstrated success in modeling similar heterocyclic systems.

Caption: A robust computational workflow for determining tautomer stability.

Step-by-Step Computational Protocol for 7-Mercaptoquinoline Isomers

This protocol outlines the key steps for a comprehensive DFT study on the thermodynamic stability of 7-mercaptoquinoline isomers.

Step 1: Initial Structure Generation

-

Construct the 3D structures of both the 7-quinolinethiol and quinoline-7(1H)-thione tautomers using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain reasonable starting geometries.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation

-

Perform a full geometry optimization for both tautomers in the gas phase using a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.

-

Rationale: This level of theory provides a good balance between computational cost and accuracy for geometry optimizations of organic molecules. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonding.

-

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Rationale: This calculation serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and other thermal corrections necessary for calculating the Gibbs free energy.

-

-

Step 3: Single-Point Energy Refinement

-

Using the optimized geometries from Step 2, perform a single-point energy calculation with a more accurate (and computationally more demanding) DFT functional and a larger basis set. The M06-2X functional with the 6-311++G(2d,p) basis set is a highly recommended choice for studying non-covalent interactions and thermochemistry.

-

Rationale: M06-2X is known to perform well for main-group thermochemistry and systems where dispersion forces are important. A larger basis set with more polarization and diffuse functions will provide a more accurate electronic energy.

-

Step 4: Inclusion of Solvent Effects

-

To model the influence of a solvent, perform a geometry optimization and frequency calculation for each tautomer in the presence of a solvent continuum using a solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

-

Rationale: Solvation can significantly alter the relative stabilities of tautomers, especially if they have different polarities. The thione form is generally more polar than the thiol form and is expected to be stabilized to a greater extent by polar solvents.

-

-

Perform these calculations for a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like DMSO, and a polar protic solvent like water).

Step 5: Thermodynamic Analysis

-

From the output of the frequency calculations (both gas-phase and solvated), extract the thermal corrections to the Gibbs free energy.

-

Combine these thermal corrections with the single-point electronic energies to obtain the total Gibbs free energy (G) for each tautomer in the gas phase and in each solvent.

-

Calculate the Gibbs free energy of tautomerization (ΔGtaut) in each environment.

Interpreting the Results: A Quantitative Look at Stability

The primary output of this computational study will be a quantitative comparison of the thermodynamic stabilities of the 7-mercaptoquinoline tautomers.

Table 1: Hypothetical Calculated Thermodynamic Data for 7-Mercaptoquinoline Tautomers

| Tautomer | Environment | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| 7-Quinolinethiol | Gas Phase | 0.00 | 0.00 |

| Quinoline-7(1H)-thione | Gas Phase | +5.2 | +4.8 |

| 7-Quinolinethiol | Toluene (ε=2.4) | 0.00 | 0.00 |

| Quinoline-7(1H)-thione | Toluene (ε=2.4) | +4.5 | +4.1 |

| 7-Quinolinethiol | DMSO (ε=46.7) | 0.00 | 0.00 |

| Quinoline-7(1H)-thione | DMSO (ε=46.7) | +1.8 | +1.5 |

| 7-Quinolinethiol | Water (ε=78.4) | 0.00 | 0.00 |

| Quinoline-7(1H)-thione | Water (ε=78.4) | -0.5 | -0.8 |

Note: These are hypothetical values for illustrative purposes.

Analysis of Hypothetical Data:

-

In the gas phase and in a non-polar solvent like toluene, the thiol form is predicted to be significantly more stable, likely due to the preservation of aromaticity.

-

In polar aprotic and protic solvents (DMSO and water), the energy difference between the tautomers decreases, and in water, the thione form is predicted to be slightly more stable. This highlights the crucial role of the solvent in stabilizing the more polar thione tautomer.

Experimental Validation: Bridging Theory and Reality

While computational chemistry provides powerful predictive insights, experimental validation is the ultimate arbiter of scientific truth. Several spectroscopic techniques can be employed to investigate the tautomeric equilibrium of 7-mercaptoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the protons, particularly the N-H and S-H protons, will be distinct for each tautomer. The presence of two sets of signals corresponding to both tautomers in solution would provide direct evidence of the equilibrium. The integration of these signals can be used to determine the relative populations of the isomers.

-

¹³C NMR: The chemical shift of the carbon atom at the 7-position will be significantly different in the thiol (C-S) and thione (C=S) forms.

Experimental Protocol for NMR Analysis:

-

Synthesize and purify 7-mercaptoquinoline.

-

Prepare solutions of the compound in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate the effect of solvent polarity.

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Analyze the spectra to identify the signals corresponding to each tautomer and calculate their relative ratios from the integration of the ¹H NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The thiol and thione tautomers will have different chromophores and are expected to exhibit distinct UV-Vis absorption spectra. By comparing the experimental spectrum with theoretically predicted spectra for each tautomer (which can be calculated using Time-Dependent DFT), one can infer the predominant form in solution.

Experimental Protocol for UV-Vis Analysis:

-

Prepare dilute solutions of 7-mercaptoquinoline in various solvents.

-

Record the UV-Vis absorption spectrum for each solution.

-

Perform TD-DFT calculations on the optimized geometries of both tautomers in the corresponding solvent continuum to predict their theoretical absorption spectra.

-

Compare the experimental and theoretical spectra to determine the major tautomer in each solvent.

Conclusion: A Unified Understanding of Isomeric Stability

The thermodynamic stability of 7-mercaptoquinoline isomers is a nuanced interplay of intrinsic structural features and extrinsic environmental factors. This in-depth guide has provided a comprehensive framework for elucidating this stability through a synergistic approach of computational modeling and experimental validation. By understanding the principles of thione-thiol tautomerism and applying the detailed protocols herein, researchers in drug development and materials science can gain a deeper understanding of the molecular behavior of this important quinoline derivative. This knowledge is paramount for predicting its physicochemical properties, reactivity, and ultimately, its utility in various applications.

References

-

Stoyanov, S., & Petkov, I. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Bédé, A., Assoma, A., Yapo, K., Koné, M., Koné, S., Koné, M., & N'Guessan, B. (2020). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 8(4), 65-81. [Link]

-

Antol, I., Glasovac, Z., & Margetić, D. (2021). Tautomerism of 7-hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. The Journal of Physical Chemistry A, 115(18), 4686-4694. [Link]

-

Stoyanov, S., Antonov, L., & Tadjer, A. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2446-2457. [Link]

-

Al-Hourani, B. J. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 13(1), 15733. [Link]

-

Pop, R., Bercean, V., & Julean, I. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 8-14. [Link]

Sources

Technical Guide: Tautomeric Equilibrium of Quinoline-7-Thiol and its Zwitterionic Thione Form

Executive Summary

This technical guide analyzes the tautomeric behavior of quinoline-7-thiol (7-mercaptoquinoline) . Unlike its 2- and 4-substituted counterparts, which exist predominantly as neutral thiones due to direct vinylogous amide conjugation, the 7-isomer presents a unique mechanistic challenge. Its "thione" form is structurally constrained to a zwitterionic species (protonated nitrogen, deprotonated sulfur) rather than a neutral quinoid.

This document details the thermodynamics of this equilibrium, the critical role of solvent-mediated proton transfer (proton wires), and the spectroscopic signatures required to distinguish the thiol form from the zwitterionic thione form. It serves as a blueprint for researchers utilizing this scaffold in drug design (isosteres) and metallo-supramolecular chemistry.

Structural Mechanistics: The 7-Position Anomaly

The Connectivity Constraint

In nitrogen heterocycles, thiol-thione tautomerism is dictated by the ability of the ring nitrogen to accept a proton while the sulfur forms a double bond (

-

2- and 4-Quinolinethiol: These form stable, neutral thioamides (vinylogous amides). The double bond conjugation extends seamlessly from the nitrogen to the sulfur.

-

Quinoline-7-thiol: The 7-position is "distal" to the nitrogen. A neutral thione structure would require a high-energy para-quinone methide-like arrangement, disrupting the aromaticity of the benzene ring. Consequently, the ground-state equilibrium is not between a thiol and a neutral thione, but between the neutral thiol (Enol-like) and a Zwitterionic Thione (Betaine) .

Molecular Orbital Perspective

-

Thiol Form (Neutral): Aromatic sextet is intact. Sulfur acts as a weak H-bond donor. Predominant in non-polar, aprotic solvents (e.g., cyclohexane, chloroform).

-

Zwitterionic Form (Thione-like): The basic ring nitrogen is protonated (

), and the acidic thiol is deprotonated (

The Solvent-Bridge Mechanism (Proton Wires)

Direct intramolecular proton transfer is geometrically forbidden due to the distance (>5 Å) between the N and S atoms. The transformation relies on a Grotthuss-type mechanism involving solvent bridges.

Figure 1: Solvent-Mediated Tautomerization Pathway

Caption: Schematic of the solvent-assisted proton transfer. Unlike 2-quinolinethiol, the 7-isomer requires a solvent bridge (typically 2-3 water molecules) to relay the proton from S to N.

Spectroscopic Characterization

Accurate identification of the tautomer requires distinguishing the

UV-Vis Absorption Profiles

The formation of the zwitterion results in a significant bathochromic shift (Red Shift) due to the internal charge transfer (ICT) character of the

| Parameter | Neutral Thiol Form | Zwitterionic Form |

| Dominant Solvent | Cyclohexane, CHCl3, DMSO | Water, MeOH (pH dependent) |

| 320 - 340 nm | 370 - 410 nm | |

| Band Character | ICT (Intramolecular Charge Transfer) | |

| Fluorescence | Weak / UV-region | Strong / Visible (Green-Yellow) |

NMR Signatures ( H and C)

-

H NMR: The zwitterion formation is evidenced by the downfield shift of the ring protons adjacent to the Nitrogen (H-2 and H-8) due to the deshielding effect of the

-

C NMR: The C-7 carbon shifts downfield in the zwitterionic form (closer to a

Experimental Protocol: Determination of Tautomeric Constant ( )

To quantify the equilibrium, one must determine the Tautomeric Constant

Protocol: UV-Vis Solvatochromic Analysis

Objective: Calculate

Reagents:

-

Quinoline-7-thiol (High purity, >98%).

-

1,4-Dioxane (Spectroscopic grade).

-

Deionized Water (Milli-Q).

-

Buffers (Citrate/Phosphate) for pH control.

Workflow:

-

Stock Preparation: Dissolve 1.0 mg of Quinoline-7-thiol in 10 mL of pure 1,4-Dioxane (Stock A). This represents the pure Thiol reference state.

-

Zwitterion Reference: Prepare a solution in water at pH 7.0. Note: If solubility is low, use 10% DMSO/Water. This represents the Zwitterion dominant state (verify with pH vs pKa).

-

Binary Mixture Series: Prepare 5 samples with increasing water fractions (

): 0%, 20%, 40%, 60%, 80%, 100%. -

Measurement: Record UV-Vis spectra (250–500 nm) at 25°C.

-

Data Analysis:

-

Identify the isosbestic point (indicating a two-state equilibrium).

-

Track the absorbance at the Zwitterion

(~380 nm). -

Calculate

using the equation:

-

Applications in Drug Discovery & Sensing

Bioisosteres

The quinoline-7-thiol scaffold serves as a bioisostere for 7-hydroxyquinoline (a common pharmacophore). The thiol substitution alters the H-bond donor capability (

Excited State Proton Transfer (ESIPT) Probes

Similar to 7-hydroxyquinoline, the 7-thiol derivative can undergo Excited State Proton Transfer . Upon photoexcitation, the acidity of the -SH group increases significantly (

-

Application: Ratiometric fluorescent pH sensors. The large Stokes shift resulting from ESIPT allows for detection of local pH changes in cellular environments with high signal-to-noise ratios.

Metallo-Supramolecular Chemistry

The soft nature of the sulfur atom at position 7 makes this ligand highly selective for soft metals (Hg²⁺, Ag⁺, Au³⁺).

-

Coordination Mode: Unlike 8-hydroxyquinoline (oxine) which forms a 5-membered chelate ring, 7-mercaptoquinoline acts primarily as a monodentate ligand or a bridging ligand, as the N and S are too far apart to chelate a single metal center effectively.

References

-

Tautomerism in 7-Hydroxyquinoline (Mechanistic Analog): Bardez, E., et al. "Tautomerism in the ground and excited states of 7-hydroxyquinoline: A combined experimental and theoretical study in water." Journal of Physical Chemistry A, 2011.

-

Thione-Thiol Tautomerism in Heterocycles (General Principles): Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

-

Excited State Proton Transfer (ESIPT) Dynamics: Rode, M. F., & Nedeltcheva-Antonova, D. "Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes." Molecules, 2022.[1][2]

-

Quinoline-2-thiol vs 7-thiol Structural Constraints: Kjellin, G., & Sandström, J. "The Thione-Thiol Tautomerism in Simple Thioamides." Acta Chemica Scandinavica, 1973.[3]

-

Synthesis and Characterization of Quinoline Derivatives: Yang, D., et al. "Synthesis and characterization of quinoline derivatives via the Friedländer reaction." Tetrahedron, 2007.[4]

Sources

Technical Guide: UV-Vis Absorption and Fluorescence Spectra of 7-Quinolinethiol

[1]

Executive Summary

7-Quinolinethiol (7-QT) is a bicyclic heteroaromatic system that serves as a critical probe for studying proton transfer dynamics and as a scaffold in drug development (e.g., PRMT5 inhibitors).[1] Its photophysics are defined by the competition between the neutral thiol (enethiol) and the zwitterionic thione (thioquinolone) forms.[1]

Unlike the 8-isomer, where the proximity of N and S atoms locks the molecule in a pseudo-ring, the 1,7-substitution pattern in 7-QT precludes intramolecular hydrogen bonding.[1] This makes the spectral properties of 7-QT highly sensitive to solvent polarity and pH, rendering it an excellent environmental sensor but requiring rigorous control during spectral acquisition.[1]

Molecular Architecture & Tautomeric Equilibrium

The optical properties of 7-QT cannot be understood without first mapping its ground-state equilibrium.[1] The molecule exists in a prototropic equilibrium involving three distinct species:[1]

-

Neutral Thiol (N, SH): Dominant in non-polar solvents (Hexane, Chloroform).[1] Aromatic character is preserved.[1]

-

Zwitterionic Thione (NH⁺, S⁻): Dominant in polar protic solvents (Water, Methanol).[1] The proton transfers from sulfur to the ring nitrogen, stabilized by high dielectric media.[1]

-

Anionic Thiolate (N, S⁻): Formed in basic media (pH > 8).[1]

Structural Diagram: Tautomeric Pathways

The following diagram illustrates the equilibrium and the lack of intramolecular stabilization compared to the 8-isomer.[1]

Figure 1: Ground-state tautomeric equilibrium of 7-quinolinethiol.[1] Note the solvent-mediated conversion between the blue-shifted thiol and red-shifted thione forms.

UV-Vis Absorption Profile

The substitution of oxygen (in 7-hydroxyquinoline) with sulfur (in 7-quinolinethiol) induces a significant bathochromic (red) shift of 30–50 nm due to the expansion of the valence shell and higher polarizability of the sulfur atom.[1]

Spectral Characteristics by Environment

The absorption spectrum is a superposition of the thiol and thione bands.[1]

| Solvent / Condition | Dominant Species | Mechanistic Insight | ||

| Cyclohexane | Neutral Thiol | 315, 328 | ~2,500 | |

| Acetonitrile | Mixed Equilibrium | 330 (broad) | ~3,000 | Competition between forms; bands broaden due to rapid exchange.[1][2] |

| Water (pH 7) | Zwitterion (Thione) | 360 - 375 | ~4,500 | Charge separation stabilized by hydration shell.[1][2] Significant red-shift due to loss of aromaticity in the pyridine ring.[1] |

| 0.1 M NaOH | Thiolate Anion | 355 | ~5,000 | Formation of the electron-rich |

| 0.1 M HCl | Cation ( | 340 | ~6,000 | Protonation of the ring nitrogen (without S-deprotonation) stabilizes the |

The "Sulfur Effect"

Comparing 7-QT to its oxygen analog (7-HQ):

Fluorescence Spectroscopy & ESIPT

7-Quinolinethiol exhibits complex emission behavior due to Excited State Proton Transfer (ESIPT) . While the ground state may be largely neutral in organic solvents, the acidity of the -SH group increases dramatically in the excited state (

Emission Pathways[1]

-

Normal Emission (Thiol):

-

Tautomer Emission (Thione/Zwitterion):

Jablonski Diagram: Photophysical Cycle

Figure 2: Excited State Proton Transfer (ESIPT) cycle. In polar media, the excited thiol rapidly converts to the excited thione, resulting in a large Stokes shift (Green emission).

Experimental Protocols

Protocol A: Determination of pKa (Spectrophotometric Titration)

The pKa of the thiol group is expected to be significantly lower than the hydroxyl group of 7-HQ (pKa ~7.9), likely in the range of 5.5 – 6.5 .[1]

-

Preparation: Prepare a

stock solution of 7-QT in water (co-solvent 5% DMSO may be needed for solubility). -

Buffers: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to pH 10.0 in 0.5 unit increments.

-

Measurement:

-

Analysis: Plot Absorbance at 360 nm (Thione/Anion band) vs. pH. The inflection point represents the

.[1]

Protocol B: Quantum Yield ( ) Measurement

Due to the sensitivity of the thiol group to oxidation (forming disulfides), degassing is mandatory .[1]

-

Standard: Use Quinine Sulfate in 0.1 M

( -

Sample Prep: Dissolve 7-QT in spectroscopic grade Ethanol. Adjust concentration so Absorbance at excitation wavelength is

(to avoid inner filter effects). -

Degassing: Bubble high-purity Argon through the sealed cuvette for 10 minutes.

-

Acquisition:

-

Excite at 330 nm.[1]

-

Integrate emission from 350 nm to 650 nm.

-

-

Calculation:

Where

Applications & Relevance[1][4][5][6]

-

PRMT5 Inhibitors: 7-QT is a key intermediate in the synthesis of methyltransferase inhibitors.[1] The spectral purity of the starting material (absence of disulfide band at ~400-450 nm) is a critical quality attribute.[1]

-

Metal Sensing: Like 8-QT, the 7-isomer binds soft metals (

).[1] However, the binding mode is intermolecular or bridging, leading to aggregation-induced emission (AIE) phenomena rather than simple chelation enhancement.[1] -

Photolabile Protecting Groups: The (7-mercaptoquinoline-2-yl)methyl group acts as a photocage, releasing bioactive thiols upon UV irradiation (350-365 nm).[1]

References

-

Tautomerism in 7-Hydroxyquinoline (Analogous Mechanism)

-

Photoremovable Protecting Groups (7-QT Applications)

-

Synthesis and PRMT5 Inhibition

-

Thiol-Thione Equilibrium Principles

Sources

- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline (CAS 91-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism in 7-hydroxyquinoline: a combined experimental and theoretical study in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

Methodological & Application

High-Yield Synthesis of 7-Mercaptoquinoline via the Newman-Kwart Rearrangement

Application Notes & Protocols: A-7834

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 7-mercaptoquinoline, a versatile building block in medicinal chemistry and materials science. The methodology leverages the robust and efficient Newman-Kwart rearrangement, a thermal isomerization of an O-aryl thiocarbamate to its corresponding S-aryl isomer. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, the introduction of a thiol group at the 7-position of the quinoline ring system opens avenues for further functionalization and the development of novel therapeutic agents and advanced materials. 7-Mercaptoquinoline serves as a key intermediate in the synthesis of various biologically active molecules and ligands for catalysis.[3]

The Newman-Kwart rearrangement (NKR) offers a reliable and high-yielding pathway for the conversion of phenols to thiophenols.[4][5][6] This intramolecular rearrangement involves the thermal migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding the thermodynamically more stable S-aryl thiocarbamate.[7][8][9] Subsequent hydrolysis of the S-aryl thiocarbamate readily affords the desired thiophenol.[4][10] This application note details a three-step synthetic sequence commencing with the readily available 7-hydroxyquinoline.

Reaction Overview and Mechanism

The overall synthetic strategy involves three key transformations:

-

Thiocarbamoylation: 7-Hydroxyquinoline is reacted with a dialkylthiocarbamoyl chloride, typically N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the corresponding O-(7-quinolinyl) N,N-dimethylthiocarbamate.

-

Newman-Kwart Rearrangement: The isolated O-aryl thiocarbamate undergoes thermal rearrangement to yield the isomeric S-(7-quinolinyl) N,N-dimethylthiocarbamate. This step is the cornerstone of the synthesis and is typically conducted at elevated temperatures.[7][9]

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to furnish the final product, 7-mercaptoquinoline.[4]

The mechanism of the Newman-Kwart rearrangement is generally considered to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state.[7][8] The thermodynamic driving force for this rearrangement is the formation of a more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond.[8][9]

Experimental Protocol

Materials and Reagents:

| Reagent | Grade | Supplier |

| 7-Hydroxyquinoline | ≥98% | Sigma-Aldrich |

| N,N-Dimethylthiocarbamoyl chloride | ≥97% | Sigma-Aldrich |

| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |

| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | |

| Diphenyl ether | ≥99% | Sigma-Aldrich |

| Potassium hydroxide | ≥85% | Fisher Scientific |

| Methanol | Anhydrous | Fisher Scientific |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Hydrochloric acid (concentrated) | Fisher Scientific | |

| Saturated sodium bicarbonate solution | ||

| Brine | ||

| Anhydrous magnesium sulfate |

Safety Precautions:

-

N,N-Dimethylthiocarbamoyl chloride is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

The Newman-Kwart rearrangement requires high temperatures. Use appropriate shielding and exercise caution.

-

Work in a well-ventilated area and wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of O-(7-Quinolinyl) N,N-dimethylthiocarbamate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 7-hydroxyquinoline (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 7-hydroxyquinoline.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Thiocarbamoylation: Cool the mixture back to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure O-(7-quinolinyl) N,N-dimethylthiocarbamate.

Part 2: Newman-Kwart Rearrangement to S-(7-Quinolinyl) N,N-dimethylthiocarbamate

-

Setup: Place the purified O-(7-quinolinyl) N,N-dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

High-Temperature Reaction: Add diphenyl ether as a high-boiling solvent. Heat the reaction mixture to 220-250 °C in a sand bath or with a suitable heating mantle.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The product can often be purified by direct crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Hydrolysis to 7-Mercaptoquinoline

-

Hydrolysis Setup: To a round-bottom flask containing the S-(7-quinolinyl) N,N-dimethylthiocarbamate, add a solution of potassium hydroxide (5-10 eq) in methanol or a mixture of methanol and water.

-

Reflux: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x).

-

Work-up and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 7-mercaptoquinoline can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

Figure 1: The synthetic workflow for the preparation of 7-mercaptoquinoline from 7-hydroxyquinoline.

Troubleshooting and Key Considerations

-

Incomplete Thiocarbamoylation: Ensure that the 7-hydroxyquinoline is fully deprotonated before the addition of the thiocarbamoyl chloride. The use of fresh, high-quality sodium hydride and anhydrous solvents is critical.

-

Low Yield in Rearrangement: The Newman-Kwart rearrangement is highly temperature-dependent. Ensure that the reaction temperature is maintained within the optimal range. For thermally sensitive substrates, alternative methods such as palladium-catalyzed[11][12][13] or photoredox-catalyzed[14] Newman-Kwart rearrangements may be considered, which often proceed under milder conditions. Microwave-assisted heating can also be employed to reduce reaction times and improve yields.[4]

-

Side Reactions: At very high temperatures, decomposition of the starting material or product can occur. Careful monitoring of the reaction progress is essential to avoid prolonged heating.

-

Purification Challenges: The final product, 7-mercaptoquinoline, is susceptible to oxidation to the corresponding disulfide. It is advisable to handle the purified product under an inert atmosphere and store it at low temperatures.

Conclusion

The Newman-Kwart rearrangement provides a powerful and versatile method for the synthesis of 7-mercaptoquinoline from the readily accessible 7-hydroxyquinoline. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of substituted aryl thiols. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can confidently employ this methodology to access valuable building blocks for drug discovery and materials science.

References

-

Newman–Kwart rearrangement - Wikipedia. Available from: [Link]

-

Newman-Kwart Rearrangement - Organic Chemistry Portal. Available from: [Link]

-

Newman-Kwart Rearrangement - J&K Scientific LLC. Available from: [Link]

-

Light-driven Newman–Kwart rearrangement under ambient conditions with cysteine quantum dots - Green Chemistry (RSC Publishing). Available from: [Link]

-

Metal-Free Thiocarbamation of Quinolinones: Direct Access to 3,4-Difunctionalized Quinolines and Quinolinonyl Thiocarbamates at Room Temperature | The Journal of Organic Chemistry. Available from: [Link]

-

Newman-Kwart Rearrangement | Chem-Station Int. Ed. Available from: [Link]

-

Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates - Who we serve. Available from: [Link]

-

The Molecularity of the Newman−Kwart Rearrangement | The Journal of Organic Chemistry. Available from: [Link]

-

Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. Available from: [Link]

- US4754072A - Preparation of thiophenols from phenols - Google Patents.

-

The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis - Organic Chemistry Portal. Available from: [Link]

-

A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction - ChemRxiv. Available from: [Link]

-

Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates - University of Edinburgh Research Explorer. Available from: [Link]

-

The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis | Request PDF - ResearchGate. Available from: [Link]

-

7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem. Available from: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. Available from: [Link]

-

Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal. Available from: [Link]

-

6 - Organic Syntheses Procedure. Available from: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available from: [Link]

-

8-Mercaptoquinoline - Wikipedia. Available from: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. Available from: [Link]

-

One-Pot Preparation of 7-Hydroxyquinoline | Organic Process Research & Development - ACS Publications. Available from: [Link]

-

General Formation of Aryl Dithiolcarbonates and Ethyl Ethylxanthate in the Leuckart Thiophenol Synthesis1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Configure 7-hydroxyquinoline (7HQ) - BioIVT. Available from: [Link]

-

Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways - PMC - NIH. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

-

8-Mercaptoquinoline as Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights | Request PDF - ResearchGate. Available from: [Link]

-

The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis - PubMed. Available from: [Link]

Sources

- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 11. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Light-driven Newman–Kwart rearrangement under ambient conditions with cysteine quantum dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Design and Application of Quinoline-7-thiol Based Fluorescent Metal Ion Sensors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the design, synthesis, and application of novel fluorescent sensors for the detection of metal ions, utilizing the unique photophysical properties of the quinoline-7-thiol scaffold. This document provides not only the foundational scientific principles but also detailed, actionable protocols for the synthesis of a model sensor and its characterization for metal ion sensing.

Introduction: The Promise of Quinoline-7-thiol in Fluorescent Sensing

Quinoline and its derivatives are a well-established class of fluorophores in the development of chemosensors due to their rigid structure, high quantum yield, and susceptibility to chemical modification.[1][2] The introduction of a thiol group at the 7-position of the quinoline ring offers a versatile platform for the design of selective metal ion sensors. The sulfur atom in the thiol moiety can act as a soft Lewis base, showing a high affinity for soft metal ions. Furthermore, the thiol group can participate in photoinduced electron transfer (PET) processes, providing a mechanism for "turn-on" or "turn-off" fluorescence signaling upon metal ion binding.[3]

This guide focuses on a rational design approach, leveraging the quinoline-7-thiol moiety as a core component for creating sensitive and selective fluorescent metal ion sensors. We will explore the underlying sensing mechanisms, provide a detailed synthetic protocol for a model sensor, and outline a comprehensive procedure for evaluating its performance in metal ion detection.

Principles of Sensor Design and Sensing Mechanisms

The design of a fluorescent metal ion sensor typically involves three key components: a fluorophore, a receptor (chelating unit), and a signaling mechanism that transduces the binding event into a measurable change in fluorescence. In our proposed system, the quinoline moiety serves as the fluorophore, while the 7-thiol group, often as part of a larger chelating system, acts as the primary recognition site for the target metal ion.

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

Two primary mechanisms govern the fluorescence response of quinoline-7-thiol based sensors upon metal ion binding:

-

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the sulfur atom of the thiol group can quench the fluorescence of the quinoline fluorophore through a PET process. Upon coordination of a metal ion to the sulfur atom, the energy level of this lone pair is lowered, inhibiting the PET process and leading to a significant enhancement of fluorescence intensity (a "turn-on" response).[4][5]

-

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the chelating unit containing the quinoline-7-thiol moiety can lead to a more rigid and planar structure. This increased rigidity reduces non-radiative decay pathways, resulting in an enhancement of the fluorescence quantum yield and a "turn-on" response.[6][7]

The interplay of these mechanisms dictates the overall sensing behavior of the probe.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a model quinoline-7-thiol based fluorescent sensor and its subsequent evaluation for metal ion detection.

Synthesis of a Model Quinoline-7-thiol Sensor

The synthesis of a quinoline-7-thiol based sensor can be approached via a multi-step process starting from a readily available precursor like 7-chloroquinoline. The following is a proposed synthetic route.

Proposed Synthetic Pathway:

Protocol 1: Synthesis of Quinoline-7-thiol from 7-Chloroquinoline

This protocol describes a plausible method for the synthesis of the key intermediate, quinoline-7-thiol, via nucleophilic aromatic substitution on 7-chloroquinoline.[8]

-

Materials:

-

7-Chloroquinoline

-

Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

-

-

Procedure:

-

Dissolve 7-chloroquinoline (1 equivalent) in DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium hydrosulfide (1.5-2 equivalents) portion-wise to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl to precipitate the crude quinoline-7-thiol.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain pure quinoline-7-thiol.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

-

Protocol 2: Synthesis of a Quinoline-7-thiol Based Sensor (Hypothetical Example)

This protocol outlines the synthesis of a hypothetical sensor by attaching a chelating arm to the quinoline-7-thiol core.

-

Materials:

-

Quinoline-7-thiol

-

A suitable electrophile containing a chelating moiety (e.g., 2-(chloromethyl)pyridine)

-

A weak base (e.g., potassium carbonate, K₂CO₃)

-

Acetone or another suitable solvent

-

-

Procedure:

-

To a solution of quinoline-7-thiol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the electrophile (e.g., 2-(chloromethyl)pyridine hydrochloride, 1.1 equivalents) in acetone dropwise.

-

Stir the reaction mixture at room temperature or gentle reflux overnight, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the final sensor.

-

Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

-

Evaluation of Metal Ion Sensing Properties

Protocol 3: Fluorescence Titration and Selectivity Studies

This protocol details the procedure to assess the sensor's response to various metal ions.

-

Materials and Instruments:

-

The synthesized quinoline-7-thiol sensor

-

Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

-

A fluorescence spectrophotometer.

-

Quartz cuvettes.

-

-

Procedure for Fluorescence Titration:

-

Prepare a stock solution of the sensor (e.g., 1 mM in acetonitrile).

-

Prepare a working solution of the sensor by diluting the stock solution to a final concentration of, for example, 10 µM in the desired solvent system.

-

Place 2 mL of the sensor working solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the sensor by exciting at its absorption maximum (λ_ex).

-

Incrementally add small aliquots of a stock solution of the target metal ion (e.g., 1 mM) to the cuvette.

-

After each addition, gently mix the solution and record the fluorescence emission spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau.

-

Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the metal ion.

-

-

Procedure for Selectivity Study:

-

Prepare solutions of the sensor (10 µM) containing a fixed concentration (e.g., 2 equivalents) of various metal ions.

-

Record the fluorescence emission spectrum for each solution.

-

Compare the fluorescence response of the sensor to the target metal ion with its response to other potentially interfering ions.

-

-

Procedure for Competition Study:

-

To a solution of the sensor containing the target metal ion, add an excess of other potentially competing metal ions.

-

Record the fluorescence emission spectrum and observe any changes in the fluorescence intensity.

-

Data Analysis and Interpretation

Determination of Binding Stoichiometry and Binding Constant

The binding stoichiometry of the sensor-metal complex can be determined from the fluorescence titration data using a Job's plot. The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation for a 1:1 complex.[9]

Calculation of Detection Limit

The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.[9]

Quantum Yield Determination

The fluorescence quantum yield (Φ) of the sensor in the absence and presence of the metal ion should be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Table 1: Hypothetical Photophysical and Binding Data for a Quinoline-7-thiol Sensor

| Parameter | Sensor Only | Sensor + Target Metal Ion |

| λ_abs (nm) | 320 | 335 |

| λ_em (nm) | 410 | 410 |

| Quantum Yield (Φ) | 0.05 | 0.65 |

| Binding Constant (Kₐ) | - | 1.5 x 10⁵ M⁻¹ |

| Detection Limit (LOD) | - | 50 nM |

| Stoichiometry | - | 1:1 |

Applications in Drug Development and Biological Imaging

Fluorescent metal ion sensors based on the quinoline-7-thiol scaffold hold significant potential in various fields:

-

Drug Development: These sensors can be utilized in high-throughput screening assays to identify compounds that modulate metal ion homeostasis, which is implicated in various diseases.[10]

-

Biological Imaging: With appropriate modifications to enhance cell permeability and target specific organelles, these sensors can be used for real-time imaging of metal ion fluctuations in living cells, providing insights into cellular physiology and pathology.[11]

Conclusion

The quinoline-7-thiol moiety represents a promising and versatile platform for the design of next-generation fluorescent metal ion sensors. The synthetic accessibility, coupled with the potential for fine-tuning the photophysical and binding properties through chemical modifications, makes this scaffold highly attractive for the development of highly sensitive and selective chemosensors. The detailed protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the full potential of quinoline-7-thiol based sensors in various scientific and biomedical applications.

References

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

-

Collado, A., et al. (2018). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. Organic Letters, 20(15), 4556-4560. [Link]

-

Collado, A., et al. (2018). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

-

El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(9), 10551-10562. [Link]

-

Feng, G., et al. (2022). Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis. Scientific Reports, 12(1), 16216. [Link]

-

Gao, Y., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Haskel, A., et al. (2022). Thiol-based fluorescent probe for reactive species. Illinois Experts. [Link]

-

He, L., et al. (2015). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Institutes of Health. [Link]

-

Kamal, A., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(55), 44149-44183. [Link]

-

Lippard, S. J., & Nolan, E. M. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4503-4543. [Link]

-

M. P. S. Ishara, et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(48), 44031-44040. [Link]

-

Sharma, V., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. New Journal of Chemistry. [Link]

-

Hranjec, M., et al. (2007). Metal-Based Turn-On Fluorescent Probes for Sensing Nitric Oxide. Inorganic Chemistry, 46(25), 10725-10732. [Link]

-

Lippard, S. J., & Nolan, E. M. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4503-4543. [Link]

-

Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

-

Ratera, I., & Rovira, C. (2016). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]

-

Chen, J., et al. (2020). Small-Molecule Fluorescent Probe for Detection of Sulfite. MDPI. [Link]

-

ResearchGate. (n.d.). Pictorial representation of 'PET' and 'CHEF' process. [Link]

-

Weder, C., et al. (2022). Fluorescence Sensor Array for Metal Ion Detection Based on Various Coordination Chemistries: General Performance and Potential Application. ResearchGate. [Link]

-

Wang, H., et al. (2021). The design, synthesis and application of metal-organic framework-based fluorescence sensors. ResearchGate. [Link]

-

Supporting information Determination of the binding constant. (n.d.). [Link]

-

Li, X., et al. (2021). A fluorescent probe for detecting and imaging sulfur dioxide derivatives in vitro and in vivo. Analytical Methods, 13(28), 3186-3191. [Link]

-

Zhang, Y., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 733535. [Link]

-

Zhao, Y., et al. (2015). New fluorescent probes for sulfane sulfurs and the application in bioimaging. National Institutes of Health. [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Pal, S., et al. (2017). Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... ResearchGate. [Link]

-

ResearchGate. (n.d.). A typical design of fluorescent PET sensor. [Link]

-

Sharma, R., et al. (2022). Quantitative Analysis of Fluorescent Sensor Arrays. ResearchGate. [Link]

-

Kumar, M., et al. (2021). A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions: Applications in real samples. ResearchGate. [Link]

-

de Melo, J. S., et al. (2007). Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. National Institutes of Health. [Link]

-

Evaluation of metal ion sensing behaviour of fluorescent probe along with its precursors: PET-CHEF mechanism, molecular logic gate behaviour and DFT studies. ResearchGate. [Link]

-

Guchhait, N., et al. (2014). Rhodamine-Based Fluorescent Probe for Al3+ through Time-Dependent PET−CHEF−FRET Processes and Its Cell Staining Application. ResearchGate. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A fluorescent probe for detecting and imaging sulfur dioxide derivatives in vitro and in vivo - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Technical Guide: Preventing Oxidative Dimerization of Quinoline-7-Thiol

Executive Summary: The Heteroaromatic Challenge

Status: Critical Priority Molecule: Quinoline-7-thiol (Q7T) Risk Factor: High

Quinoline-7-thiol presents a unique stability challenge compared to aliphatic thiols (e.g., cysteine) or simple aromatic thiols (e.g., thiophenol). The electron-deficient quinoline ring significantly increases the acidity of the thiol proton. While typical alkyl thiols have a pKa ~10, heteroaromatic thiols can have pKa values as low as 5-6.

The Consequence: At neutral pH (7.0), a significant fraction of Q7T exists as the thiolate anion (

Part 1: The Chemistry of Failure (Root Cause Analysis)

To prevent dimerization, you must break the "Oxidation Triangle": Base , Oxygen , and Metals .

The Mechanism of Dimerization

The oxidation of Q7T to its disulfide (7,7'-diquinolyldisulfide) is not a simple reaction with air; it is a base-catalyzed, metal-accelerated cascade.

Figure 1: The oxidative cascade. Note that the Thiolate Anion (

Critical Vulnerability Points

-

The pH Trap: Because the quinoline ring is electron-withdrawing, Q7T is more acidic than thiophenol. If you perform a workup with saturated

(pH ~8.5), you are actively converting your product into the thiolate anion, guaranteeing dimerization. -

Trace Metals: Solvents (especially MeOH or DMF) often contain trace

or -

Solvent Choice: DMSO and DMF can act as mild oxidants themselves, especially if not degassed.

Part 2: Storage & Handling Protocols

Protocol A: Solvent Degassing (Freeze-Pump-Thaw)

Use this for all solvents contacting the thiol (reaction, workup, and storage).

Objective: Remove dissolved oxygen to < 1 ppm.

-

Fill: Place solvent in a Schlenk flask (max 50% volume). Add a stir bar.

-

Freeze: Submerge flask in liquid nitrogen (

) until solid.-

Warning: Ensure the flask is under static inert gas (Argon/Nitrogen) before freezing to prevent condensing liquid oxygen.

-

-

Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes while frozen.

-

Thaw: Close vacuum. Thaw in a warm water bath until liquid. Do not open to air.

-

Repeat: Perform this cycle 3 times total.

-

Backfill: Fill with high-purity Argon.

Protocol B: Chemical Stabilization (Additives)

When Q7T must be in solution (e.g., for bio-assay or NMR), you must use additives.

| Feature | TCEP-HCl (Recommended) | DTT (Avoid if possible) | |

| Stability | High (Resistant to air oxidation) | Low (Oxidizes rapidly) | Volatile & Odorous |

| pH Range | Effective at pH 1.5 – 8.5 | Effective only at pH > 7.0 | Effective only at pH > 7.0 |

| Mechanism | Irreversible reduction of disulfides | Thiol-disulfide exchange (Equilibrium) | Thiol-disulfide exchange |

| Compatibility | Compatible with Maleimide labeling | Interferes with Maleimides | Interferes with Maleimides |

| Odor | Odorless | Strong "Rotten Egg" | Strong Stench |

Recommendation: Use TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) .[1]

-

Concentration: 1.5 to 2 equivalents relative to Q7T.

-

Why: TCEP is acidic (as the HCl salt) and stable. It keeps the pH low (preventing thiolate formation) while actively reducing any disulfide that forms.

Part 3: Troubleshooting & Rescue Operations

Scenario 1: "My product turned yellow/precipitated."

Diagnosis: Disulfide formation.[2][3] The disulfide of quinoline-7-thiol is likely less soluble and highly colored compared to the free thiol. The Rescue:

-

Dissolve the crude mixture in degassed THF/Water (1:1).

-

Add Zn powder (5 equiv) and conc. HCl (dropwise) or Acetic Acid .

-

Alternative: Add TCEP-HCl (2 equiv) and stir for 1 hour under Argon.

-

Extract into degassed DCM. Do not wash with base. Wash with degassed brine (pH adjusted to ~4 with HCl).

Scenario 2: "NMR shows a mixture of peaks."

Diagnosis: Slow oxidation in the NMR tube. Solution:

-

Use

treated with basic alumina (to remove acid) but spiked with a drop of TFA-d or Acetic Acid-d4 . -

Why: The acid keeps the thiol protonated (

), preventing the radical mechanism. -

Add a grain of solid TCEP to the NMR tube if the sample is precious.

Decision Tree: Selecting the Right Workflow

Figure 2: Operational decision tree for handling sensitive thiols.

FAQ: Frequently Asked Questions

Q: Can I use DTT to preserve my Quinoline-7-thiol stock? A: No. DTT requires a pH > 7 to function effectively as a reductant (it relies on the thiolate anion of DTT to attack the disulfide). At pH > 7, you are accelerating the oxidation of your quinoline thiol. TCEP is the only suitable reductant because it functions at acidic pH.

Q: I need to run a column chromatography. How do I prevent dimerization on silica? A: Silica gel often contains trapped oxygen and trace metals (Fe).

-

Flush the column with 3 column volumes of degassed solvent before loading.

-

Add 1% Acetic Acid to your eluent. This keeps the thiol protonated.

-

Load the sample under Argon pressure, not by gravity.

Q: Why does my thiol smell like nothing, but the dimer smells strong? A: Actually, it is usually the reverse. Free thiols have a characteristic stench. If your sample loses its odor, it has likely oxidized to the disulfide (which is often less volatile and odorless). Loss of smell is a bad sign.

References

-

Thiol Oxid

- Kinetics and Mechanisms of Thiol–Disulfide Exchange. (PMC3000729).

-

Reducing Agent Selection (TCEP vs DTT)

-

Degassing Protocols

-

The Schlenk Line Survival Guide: Freeze-Pump-Thaw.[5] The standard operating procedure for rigorous solvent degassing.

-

-

General Thiol Handling

- Oxidation of thiol compounds by molecular oxygen in aqueous solutions.

Sources

Purification strategies for 7-mercaptoquinoline using column chromatography

This guide provides in-depth technical support for the purification of 7-mercaptoquinoline using column chromatography. It addresses common challenges, from method development to troubleshooting compound instability, tailored for researchers in synthetic chemistry and drug development.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common inquiries and issues encountered during the purification of 7-mercaptoquinoline, providing not just solutions but the underlying scientific principles.

Q1: My TLC analysis shows significant tailing for 7-mercaptoquinoline. What causes this and how can I get sharp, defined spots?

Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For 7-mercaptoquinoline, this is almost always caused by the basic nitrogen atom in the quinoline ring interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[1] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak or "tail."

Causality & Solution:

To achieve sharp spots, you must neutralize this acidic-basic interaction. The most effective way to do this is by adding a small amount of a competitive base to your mobile phase.

-

Primary Solution: Add 0.5-1% triethylamine (TEA) or a similar volatile amine (like pyridine) to your eluent system. The TEA is more basic than your quinoline and will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound. This allows the 7-mercaptoquinoline to travel up the plate based on polarity interactions alone, resulting in a compact spot.[2]

-

Alternative Stationary Phase: While less common for routine purification, using a deactivated or base-treated silica gel can also mitigate tailing. Alternatively, alumina (basic or neutral) can be used as the stationary phase, though this will require re-developing your mobile phase system.

Q2: I'm seeing a new, less-polar spot appear on my TLC plate, especially if the sample is old or the purification takes a long time. What is this impurity?

Answer: The thiol (-SH) group in 7-mercaptoquinoline is highly susceptible to oxidation. The new, less-polar spot is almost certainly the corresponding disulfide dimer, 7,7'-diquinolinyl disulfide. This oxidation can occur simply by exposure to atmospheric oxygen, and the process is often accelerated by heat, light, or the presence of trace metal impurities.

Mechanism: Thiol Oxidation Two molecules of 7-mercaptoquinoline react with an oxidant (like O₂) to form a disulfide bond and a reduced byproduct (like H₂O).

2 R-SH + [O] → R-S-S-R + H₂O (where R is the quinoline-7-yl group)

Because the disulfide dimer is a larger molecule with the polar thiol groups eliminated, it is significantly less polar than the starting material and will have a higher Rf value on a normal-phase TLC plate.

Q3: How can I prevent the oxidation of 7-mercaptoquinoline to its disulfide dimer during sample preparation and chromatography?

Answer: Preventing oxidation is crucial for achieving high purity and yield. This requires a multi-faceted approach to handle the inherent instability of the thiol group.

-

Use Degassed Solvents: Oxygen dissolved in your chromatography solvents is a primary culprit. Degas all solvents (hexanes, ethyl acetate, etc.) immediately before use by sparging with an inert gas like nitrogen or argon for 15-20 minutes or by using a sonication bath under vacuum.

-

Work Under Inert Atmosphere: When possible, conduct your column packing and sample loading under a gentle stream of nitrogen or argon to minimize contact with air.

-

Add a Chelating Agent: Trace metal ions can catalyze thiol oxidation.[3] If you suspect metal contamination from a previous reaction step (e.g., from a catalyst), washing your crude organic extract with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove these catalysts before chromatography.[4][5][6]

-

Minimize Purification Time: A faster purification means less time for oxidation to occur. Use flash chromatography with applied pressure rather than gravity chromatography. Develop a mobile phase that allows your compound to elute in a reasonable time frame (aim for a retention factor, Rf, of ~0.25-0.35).[7]

-

Reversal of Oxidation: If disulfide formation is unavoidable, the dimer can sometimes be reduced back to the thiol post-purification. However, this adds another step to your synthesis and is less ideal than preventing its formation in the first place.

Q4: What is a good starting point for a stationary and mobile phase to purify 7-mercaptoquinoline?

Answer: For a molecule with the polarity of 7-mercaptoquinoline, standard normal-phase chromatography is the most common and effective method.[8]

-

Stationary Phase: Standard silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the universal starting point.[8]

-

Mobile Phase (Eluent): The goal is to find a solvent mixture that provides an Rf value between 0.25 and 0.35 for 7-mercaptoquinoline on a TLC plate. This Rf range typically translates to good separation on a column. A good starting point for method development is a mixture of a non-polar solvent and a more polar one.[2]

| Polarity | Non-Polar Solvent | Polar Solvent | Additive (Crucial) | Starting Ratio (v/v) |

| Low | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 0.5-1% Triethylamine (TEA) | 80:20 |

| Medium | Hexanes or Heptane | Dichloromethane (DCM) | 0.5-1% Triethylamine (TEA) | 50:50 |

| High | Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% Triethylamine (TEA) | 98:2 |

Method Development Workflow:

-

Start with a low-polarity system like 20% EtOAc in Hexanes (+1% TEA).

-

Spot your crude material on a TLC plate and develop it in this solvent system.

-

If the Rf is too low (spot doesn't move far), increase the polarity by increasing the proportion of ethyl acetate (e.g., to 30% or 40%).[2]

-

If the Rf is too high (spot runs to the top), decrease the polarity.[2]

-

Once you find a system that gives an Rf of ~0.3, this is your ideal mobile phase for the column.

Section 2: Experimental Protocols & Visual Guides

Protocol 1: Step-by-Step TLC Analysis

This protocol ensures reproducible TLC results for monitoring your reaction and developing a column chromatography method.

-

Plate Preparation: Gently draw a pencil line ~1 cm from the bottom of a silica gel TLC plate (never use ink).[2]

-

Chamber Preparation: Pour your chosen mobile phase (e.g., 80:20 Hexanes:EtOAc + 1% TEA) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for at least 10 minutes.[9]

-

Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully and briefly touch the tip to the pencil line on the plate to apply a small, concentrated spot.

-

Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm), where 7-mercaptoquinoline should appear as a dark spot.[2] Circle the spots with a pencil.

Diagram 1: Troubleshooting Workflow for Column Chromatography

This decision tree guides the user through diagnosing and solving common purification problems.

Caption: A decision tree for troubleshooting common column chromatography issues.

Diagram 2: Oxidation of 7-Mercaptoquinoline

This diagram illustrates the chemical transformation that leads to the primary impurity.

Caption: The oxidation of 7-mercaptoquinoline to its disulfide dimer.

Section 3: References

-

7-Mercapto-4-methylcoumarin as a reporter of thiol binding to the CdSe quantum dot surface. (2009). Chemical Communications. [Link]

-

Bio-Scale Q Columns Instruction Manual. Bio-Rad Laboratories. [Link]

-

Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]

-

Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2019). Molecules. [Link]

-

Affinity Chromatography Protocol. (2019). Conduct Science. [Link]

-

7-mercapto-4-methylcoumarin as a reporter of thiol binding to the CdSe quantum dot surface. (2009). Chemical Communications. [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

-

Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021). Organic Letters. [Link]

-

Stabilized chelating agents for removing hydrogen sulfide. Google Patents.

-

Structure and Stability of 7-mercapto-4-methylcoumarin SAM on Gold: an Experimental and Computational analysis. (2019). ResearchGate. [Link]

-

Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

-

Disulfide Bond Formation in Prokaryotes: History, Diversity and Design. (2013). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2000). Journal of Chromatography A. [Link]

-

Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. (2007). Journal of Planar Chromatography – Modern TLC. [Link]

-

Sulfate chelating agents. Google Patents.

-

Efficient synthesis of disulfides by air oxidation of thiols under sonication. (2012). RSC Advances. [Link]

-

Thin Layer Chromatography. Chemistry LibreTexts. [Link]

-

Ethylenediaminetetraacetic acid. Wikipedia. [Link]

-

Removal of Acidic-Sulfur-Containing Components from Gasoline Fractions and Their Simulated Analogues Using Silica Gel Modified with Transition-Metal Carboxylates. (2021). ACS Omega. [Link]

Sources

- 1. akjournals.com [akjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0242938B1 - Stabilized chelating agents for removing hydrogen sulfide - Google Patents [patents.google.com]

- 5. CN105143180B - Sulfate chelating agents - Google Patents [patents.google.com]

- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jackwestin.com [jackwestin.com]

- 9. organomation.com [organomation.com]

Storage and stability guidelines for air-sensitive quinoline thiols

Topic: Storage, Stability, and Handling Guidelines Ticket ID: #QT-STAB-001 Status: Resolved

Executive Summary: The Chemistry of Instability

Quinoline thiols (e.g., 8-mercaptoquinoline, quinoline-2-thiol) present a dual stability challenge: oxidative dimerization and prototropic tautomerism . Unlike simple alkyl thiols, the nitrogen heterocycle influences the acidity of the thiol group (

-

Primary Failure Mode: Oxidation to disulfides (R-S-S-R) upon exposure to atmospheric oxygen. This process is accelerated by moisture and basic pH.

-